tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate
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Overview
Description
tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is a chemical compound with the molecular formula C25H25N3O6 and a molecular weight of 463.49 g/mol . It is characterized by the presence of tert-butyl and carbamate groups, along with two isoindolinone moieties. This compound is typically a white to yellow solid and is used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with 2-(1,3-dioxoisoindolin-2-yl)ethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the isoindolinone moieties, while reduction may result in the formation of reduced carbamate derivatives .
Scientific Research Applications
tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl bis(2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate include:
- tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)oxy)ethylcarbamate
- tert-Butyl N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}carbamate
- [2-(1,3-dioxo-1,3-dihydroisoindol-2-yloxy)-ethyl]carbamic acid tert-butyl ester .
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N,N-bis[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6/c1-25(2,3)34-24(33)26(12-14-27-20(29)16-8-4-5-9-17(16)21(27)30)13-15-28-22(31)18-10-6-7-11-19(18)23(28)32/h4-11H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKAHJHQBJTVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN1C(=O)C2=CC=CC=C2C1=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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